Tributyltin chloride

Description

Properties

IUPAC Name |

tributylstannanylium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.ClH.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTFWCDSFPMHHS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn+](CCCC)CCCC.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27ClSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461-22-9 | |

| Record name | Tributyltin chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Tributyltin Chloride: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of tributyltin chloride (TBTCl). It also delves into its toxicological profile and associated signaling pathways, offering valuable information for professionals in research and development.

Chemical Identity and Structure

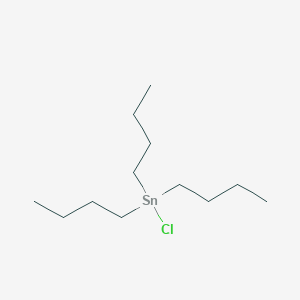

Tributyltin chloride, an organotin compound, is recognized by the IUPAC name chlorotri(butyl)stannane.[1][2] It consists of a central tin (Sn) atom covalently bonded to three butyl groups and one chlorine atom.[1] This structure results in a colorless to light yellow, viscous liquid at room temperature.[1][3]

Key Identifiers:

Caption: Molecular structure of Tributyltin Chloride.

Physicochemical Properties

The physicochemical properties of tributyltin chloride are critical for its handling, application, and environmental fate. It is readily soluble in common organic solvents like alcohol, benzene, and toluene, but has low solubility in water, hydrolyzing in hot water.[3][5][6]

| Property | Value | Reference |

| Molecular Weight | 325.51 g/mol | [5][7] |

| Appearance | Colorless or light yellow clear liquid | [1][5] |

| Density | 1.20 g/cm³ (at 20 °C) | [1] |

| Melting Point | -9 °C (16 °F; 264 K) | [1] |

| Boiling Point | 171 °C (340 °F; 444 K) | [1] |

| Solubility | Soluble in organic solvents; insoluble in cold water | [5][8] |

| Refractive Index | 1.491 (at 20°C) | [9][10] |

| Flash Point | 108 °C (226.4 °F) - closed cup |

Synthesis and Reactions

Synthesis

The primary industrial preparation of tributyltin chloride involves a redistribution reaction, also known as a comproportionation reaction, between tetrabutyltin ((C₄H₉)₄Sn) and tin(IV) chloride (SnCl₄).[1][5]

Reaction: 3 (C₄H₉)₄Sn + SnCl₄ → 4 (C₄H₉)₃SnCl[1]

Caption: Synthesis workflow for Tributyltin Chloride.

Key Reactions

Tributyltin chloride is a versatile precursor for synthesizing other organotin compounds.[1] A notable reaction is its reduction to form tributyltin hydride ((C₄H₉)₃SnH), a useful reagent in organic synthesis.[1] It also serves as a catalyst for transesterification reactions.[6]

Experimental Protocols & Analytical Methodologies

Accurate quantification of tributyltin chloride, especially at trace levels in environmental samples, requires sophisticated analytical techniques.

General Analytical Workflow for Organotins

The analysis of organotin compounds typically involves four main stages: extraction from the sample matrix, derivatization to a more volatile form, separation via chromatography, and finally, detection and quantification.[11]

Caption: General analytical workflow for organotin compounds.

Protocol: LC-APCI-MS for Seawater Analysis

This method allows for the simultaneous determination of tributyltin (TBT) and its degradation products.[12]

-

Sample Preparation & Extraction: A liquid-liquid extraction is performed on seawater samples using a mixture of n-hexane and ethyl acetate. This procedure yields average recovery rates of 72% to 96%.[12]

-

Chromatography:

-

Detection:

Protocol: GC-EC for Seawater Analysis

This procedure is designed for determining trace levels of TBTCl in seawater without the need for derivatization.[13]

-

Sample Preparation & Extraction:

-

Chromatography & Detection:

Toxicological Profile and Signaling Pathways

Tributyltin compounds are recognized as highly toxic and are considered persistent organic pollutants, particularly hazardous to marine ecosystems.[2][14] TBTCl is toxic if swallowed, harmful in contact with skin, and causes damage to organs through prolonged or repeated exposure.[15][16]

Exposure can lead to skin irritation, dizziness, and respiratory difficulties.[14][17] Mechanistically, TBTCl is an endocrine disruptor and an inhibitor of V-ATPases, which are potential targets in diseases like cancer and osteoporosis.[5] Studies have shown that TBTCl induces apoptosis and cell cycle arrest, with activation of endoplasmic reticulum stress being a key factor.[5]

Oxidative Stress and Apoptosis Pathway

A significant mechanism of TBTCl toxicity involves the induction of oxidative stress. Exposure to TBTCl leads to an increase in reactive oxygen species (ROS). ROS can act as an upstream signaling molecule that activates the c-Jun N-terminal kinase (JNK) pathway, which in turn can lead to cellular apoptosis and dysfunction.[14][18]

Caption: TBTCl-induced oxidative stress and apoptosis pathway.

Safety, Handling, and Storage

Due to its high toxicity, tributyltin chloride must be handled with extreme caution using appropriate personal protective equipment (PPE).[15][19]

-

Handling: Work should be conducted in a well-ventilated area or under a fume hood.[16] Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors.[16][20] Use chemical-impermeable gloves, safety glasses, and a face shield.[16]

-

Storage: Store in a cool, well-ventilated, and locked-up place.[15] Keep containers tightly closed and away from moisture, as it is sensitive to hydrolysis.[6][15]

-

Spills: In case of a spill, absorb the material with an inert substance, place it in a suitable closed container, and dispose of it as hazardous waste.[16] Do not let the product enter drains.[16]

-

First Aid: In case of skin contact, wash immediately with soap and water.[20] For eye contact, rinse cautiously with water for several minutes.[20] If swallowed, call a poison control center or doctor immediately.[20]

References

- 1. Tributyltin chloride - Wikipedia [en.wikipedia.org]

- 2. Tributyltin Chloride | C12H27ClSn | CID 15096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Tributyltin Chloride | CAS 1461-22-9 | LGC Standards [lgcstandards.com]

- 5. Tributyltin chloride | 1461-22-9 [chemicalbook.com]

- 6. BNT Chemicals | Tri-n-Butyltin Chloride [bnt-chemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Tributyltin Chloride TBTC Manufacturer & Supplier in Vadodara - Best Price [destinychemicals.net]

- 9. 1461-22-9 CAS | TRI-n-BUTYLTIN CHLORIDE | Laboratory Chemicals | Article No. 06353 [lobachemie.com]

- 10. tributyltin chloride [stenutz.eu]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Determination of tributyltin and 4-hydroxybutyldibutyltin chlorides in seawater by liquid chromatography with atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tributyltin chloride in water: Solid phase extraction, capillary GC (gas chromatography) separation and EC (electron capture) detection (Conference) | OSTI.GOV [osti.gov]

- 14. iscientific.org [iscientific.org]

- 15. lobachemie.com [lobachemie.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. healthandenvironment.org [healthandenvironment.org]

- 18. mdpi.com [mdpi.com]

- 19. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 20. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Reactions of Tributyltin Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanisms and key reactions of tributyltin chloride (TBTC). It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where organotin compounds are utilized. This document details the primary synthetic routes to TBTC, including the Grignard reaction, the Wurtz reaction, and the Kocheshkov redistribution reaction. Each method is presented with a detailed reaction mechanism, a summary of quantitative data in tabular format for easy comparison, and a comprehensive experimental protocol. Furthermore, this guide illustrates key pathways and workflows using Graphviz diagrams and explores the subsequent chemical transformations of tributyltin chloride.

Synthesis of Tributyltin Chloride

Tributyltin chloride is a versatile organotin compound widely used as an intermediate in chemical synthesis.[1] Several methods have been developed for its preparation, with the most common being the Grignard reaction, the Wurtz reaction, and the redistribution reaction of tetrabutyltin with tin(IV) chloride.

Grignard Reaction

The Grignard reaction is a widely used method for the formation of carbon-tin bonds. In this process, a Grignard reagent, typically butylmagnesium chloride or bromide, reacts with tin(IV) chloride. The stoichiometry of the reactants can be controlled to favor the formation of tributyltin chloride, though mixtures of mono-, di-, tri-, and tetrabutyltin compounds are often produced.[2]

Reaction Mechanism:

The reaction proceeds through a series of nucleophilic substitution steps where the butyl group from the Grignard reagent displaces chloride ions from the tin center.

Step 1: Formation of the Grignard Reagent CH3CH2CH2CH2Cl + Mg -> CH3CH2CH2CH2MgCl

Step 2: Alkylation of Tin(IV) Chloride SnCl4 + 3 CH3CH2CH2CH2MgCl -> (CH3CH2CH2CH2)3SnCl + 3 MgCl2

It is important to note that the reaction can proceed further to produce tetrabutyltin if an excess of the Grignard reagent is used.[3]

Quantitative Data for Grignard Synthesis of Tributyltin Chloride Precursors

| Parameter | Value | Reference |

| Reactants | ||

| Magnesium | 28 g (1.15 gram-moles) | [2] |

| Butyl Chloride | 106.5 g (1.15 gram-moles) | [2] |

| Anhydrous Stannic Chloride | 130.5 g (0.5 gram-moles) | [2] |

| Solvent | ||

| Dry Ether | 500 ml | [2] |

| Dry Benzene | 500 ml | [2] |

| Reaction Conditions | ||

| Grignard Formation Time | ~2 hours | [2] |

| Addition of Grignard to SnCl4 | 30-60 minutes (with cooling) | [2] |

| Work-up | ||

| Quenching Solution | 500 ml aqueous ammonium chloride | [2] |

| Product | ||

| Yield of crude tributyltin chloride | 86.8 g | [2] |

Experimental Protocol: Grignard Synthesis

-

Grignard Reagent Preparation: In a 3-liter, three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, place 28 g of magnesium turnings and 500 ml of dry diethyl ether. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 106.5 g of butyl chloride in 150 ml of dry ether to the flask at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1.5 hours.[4]

-

Reaction with Tin(IV) Chloride: In a separate 3-liter flask, prepare a solution of 130.5 g of anhydrous stannic chloride in 500 ml of dry benzene. Cool the solution in an ice bath. Slowly add the prepared Grignard reagent to the stannic chloride solution with vigorous stirring, maintaining the temperature below 35°C.[4] A violent reaction may occur, so the addition should be slow.[2]

-

Work-up: After the addition is complete, stir the reaction mixture overnight at room temperature. Cool the mixture in an ice-water bath and slowly add a saturated aqueous solution of ammonium chloride until no further exothermic reaction is observed.[4]

-

Extraction and Purification: Separate the organic layer. Wash the organic layer with a second portion of ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate and filter. Remove the solvent by distillation. The crude product is a mixture of butyltin chlorides.[2]

-

Purification via Redistribution (if necessary): The crude product often contains dibutyltin dichloride. To obtain purer tributyltin chloride, a redistribution reaction can be performed by adding a calculated amount of tetrabutyltin and refluxing the mixture for two hours. The final product can be purified by vacuum distillation.[2]

Wurtz Reaction

The Wurtz reaction provides an alternative route for the synthesis of organotin compounds, particularly for preparing tetraalkyltins.[5] For tributyltin chloride, this method is less direct and typically involves the synthesis of tetrabutyltin followed by a redistribution reaction. The Wurtz reaction involves the coupling of an alkyl halide with an alkali metal, such as sodium, in the presence of a tin halide.[6]

Reaction Mechanism:

The mechanism of the Wurtz reaction is thought to involve the formation of an organosodium intermediate, which then reacts with the tin halide.[7]

Step 1: Formation of Organosodium Reagent (in situ) CH3CH2CH2CH2Cl + 2 Na -> CH3CH2CH2CH2Na + NaCl

Step 2: Alkylation of Tin(IV) Chloride SnCl4 + 4 CH3CH2CH2CH2Na -> (CH3CH2CH2CH2)4Sn + 4 NaCl

Step 3: Redistribution to Tributyltin Chloride 3 (CH3CH2CH2CH2)4Sn + SnCl4 -> 4 (CH3CH2CH2CH2)3SnCl

Quantitative Data for Wurtz Reaction (for Tetrabutyltin precursor)

| Parameter | Value | Reference |

| Reactants | ||

| Stannic Chloride | Varies | [5] |

| Butyl Chloride | Varies | [5] |

| Sodium | Varies | [5] |

| Solvent | ||

| Diethyl ether or THF | Varies | [6] |

| Conditions | ||

| Temperature | Refluxing solvent | [6] |

| Product | ||

| Yield of Tetrabutyltin | Can be >80% for higher alkyls | [3] |

Experimental Protocol: Wurtz-type Synthesis of Tetrabutyltin

-

Reaction Setup: In a three-necked flask equipped with a stirrer and a reflux condenser, place finely dispersed sodium metal in an inert solvent like dry diethyl ether or tetrahydrofuran.[6]

-

Addition of Reactants: A mixture of butyl chloride and stannic chloride is added dropwise to the sodium dispersion while stirring and heating to reflux.[5]

-

Reaction Completion: The reaction is typically refluxed for several hours to ensure complete conversion.

-

Work-up and Isolation: After cooling, the reaction mixture is filtered to remove sodium chloride and any unreacted sodium. The solvent is then removed from the filtrate by distillation.

-

Purification: The resulting crude tetrabutyltin is purified by vacuum distillation.

-

Redistribution: The purified tetrabutyltin is then reacted with a stoichiometric amount of tin(IV) chloride to yield tributyltin chloride, as described in the following section.

Kocheshkov Redistribution Reaction

The redistribution reaction, also known as the Kocheshkov reaction, is a highly effective and common industrial method for producing tributyltin chloride.[8] This process involves the reaction of tetrabutyltin with tin(IV) chloride. The stoichiometry of the reactants determines the final product distribution.

Reaction Mechanism:

The reaction involves the exchange of alkyl and halide groups between the two tin centers, likely through a four-centered transition state.

3 (C4H9)4Sn + SnCl4 -> 4 (C4H9)3SnCl

By adjusting the molar ratio of the reactants, other butyltin chlorides can also be synthesized. For instance, a 1:1 molar ratio of tetrabutyltin to tin(IV) chloride favors the formation of dibutyltin dichloride.[1]

Quantitative Data for Kocheshkov Redistribution Reaction

| Parameter | Value | Reference |

| Reactants | ||

| Tetrabutyltin | 500 g (82.6% purity) | [1] |

| Tin(IV) Chloride | 310 g (99.9% purity) | [1] |

| Reaction Conditions | ||

| Temperature | Below 0°C | [1] |

| Reaction Time | 30 minutes after addition | [1] |

| Work-up | ||

| Washing | 500 g distilled water | [1] |

| Drying | Vacuum drying at 90-110°C | [1] |

| Product | ||

| Yield | 495 g | [1] |

| Purity | 99.59% | [1] |

Experimental Protocol: Kocheshkov Redistribution Reaction

-

Reaction Setup: In a jacketed reaction vessel equipped with a stirrer and a dropping funnel, place 500 g of tetrabutyltin (82.6% purity). Cool the vessel to below 0°C using a chiller.[1]

-

Addition of Tin(IV) Chloride: Weigh 310 g of tin(IV) chloride (99.9% purity) into the dropping funnel. Add the tin(IV) chloride dropwise to the tetrabutyltin while maintaining the reaction temperature below 0°C.[1]

-

Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 30 minutes.[1]

-

Work-up: Transfer the reaction mixture to a washing vessel. Add 500 g of distilled water and stir for 30 minutes. Allow the phases to separate. The lower aqueous layer containing monobutyltin trichloride is removed.[1]

-

Drying and Isolation: The upper organic phase is heated to 90-110°C under vacuum to remove any residual water. After drying, the material is cooled to obtain the final tributyltin chloride product.[1]

Reactions of Tributyltin Chloride

Tributyltin chloride is a key precursor for the synthesis of a variety of other organotin compounds due to the reactivity of the tin-chlorine bond.

Reduction to Tributyltin Hydride

Tributyltin chloride can be readily reduced to tributyltin hydride (Bu3SnH), a versatile reagent in organic synthesis, particularly for radical-mediated reactions.[9] Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).[9][10]

4 (C4H9)3SnCl + LiAlH4 -> 4 (C4H9)3SnH + LiCl + AlCl3 (C4H9)3SnCl + NaBH4 -> (C4H9)3SnH + NaCl + 1/2 B2H6

The in-situ generation of tributyltin hydride from tributyltin chloride and sodium borohydride is often employed in radical cyclization reactions.[11]

Nucleophilic Substitution

The chloride in tributyltin chloride is a good leaving group and can be displaced by a variety of nucleophiles. This allows for the synthesis of a wide range of tributyltin derivatives.[12][13]

-

Reaction with Alkoxides: (C4H9)3SnCl + NaOR -> (C4H9)3SnOR + NaCl

-

Reaction with Organolithium or Grignard Reagents: (C4H9)3SnCl + R'Li -> (C4H9)3SnR' + LiCl

-

Reaction with Sodium Azide: (C4H9)3SnCl + NaN3 -> (C4H9)3SnN3 + NaCl

Safety Precautions

Tributyltin compounds are toxic and should be handled with appropriate safety precautions.[14] They can be absorbed through the skin and are harmful if swallowed or inhaled.[14] It is essential to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. All waste containing organotin compounds must be disposed of according to institutional and regulatory guidelines.

References

- 1. Preparation method of tributyltin chloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. US2560042A - Preparation of butyltin chlorides - Google Patents [patents.google.com]

- 3. dspace.library.uu.nl [dspace.library.uu.nl]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scite.ai [scite.ai]

- 6. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Tributyltin chloride | 1461-22-9 [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. Tributyltin Chloride | C12H27ClSn | CID 15096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. gacariyalur.ac.in [gacariyalur.ac.in]

- 14. lobachemie.com [lobachemie.com]

Tributyltin Chloride: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of tributyltin chloride (TBTCl) in various organic solvents. This document is intended to be a valuable resource for laboratory professionals who require information on the dissolution characteristics of this organotin compound for experimental design, formulation, and synthesis applications.

Core Topic: Solubility Profile of Tributyltin Chloride

Tributyltin chloride, a colorless to pale yellow liquid, is well-recognized for its high solubility in a wide range of common organic solvents.[1][2][3][4][5][6] This characteristic is attributed to its molecular structure, which features three nonpolar butyl chains, making it compatible with many organic media.[3] Conversely, it is practically insoluble in water, although it undergoes hydrolysis in hot water.[2][6]

While precise quantitative solubility data is not extensively documented in readily available literature, the qualitative solubility of tributyltin chloride in various organic solvents is consistently reported. The following table summarizes the known solubility of tributyltin chloride in several common organic solvents.

| Solvent Family | Solvent Name | Qualitative Solubility | Citation(s) |

| Alcohols | Methanol | Soluble | [6] |

| Ethanol | Soluble | [6] | |

| Hydrocarbons | Heptane | Soluble | [1][6] |

| Benzene | Soluble | [1][6] | |

| Toluene | Soluble | [1][3][6] | |

| Hexane | Soluble | [3] | |

| Ethers | Diethyl Ether | Soluble | [7] |

| Ketones | Acetone | Soluble | [8] |

It is generally understood that an increase in temperature is likely to improve the solubility of tributyltin chloride in organic solvents.[3]

Experimental Protocols: Determination of Solubility

While specific, published experimental protocols for determining the solubility of tributyltin chloride were not identified, a general methodology can be established based on standard laboratory practices for determining the solubility of a liquid in an organic solvent.

General Procedure for Solubility Determination:

-

Preparation: A known volume of the desired organic solvent is placed into a sealable, temperature-controlled vessel equipped with a stirring mechanism.

-

Titration: A calibrated dispensing instrument, such as a burette or syringe pump, is used to incrementally add known volumes of tributyltin chloride to the solvent.

-

Equilibration: After each addition, the mixture is stirred vigorously for a sufficient period to ensure thorough mixing and to allow the system to reach equilibrium. The temperature of the vessel should be maintained at the desired experimental value.

-

Observation: The solution is visually inspected for any signs of insolubility, such as the formation of a separate layer, cloudiness (turbidity), or the presence of undissolved droplets.

-

Endpoint Determination: The addition of tributyltin chloride is continued until the point of saturation is reached, which is identified by the first persistent sign of insolubility.

-

Quantification: The total volume of tributyltin chloride added to the known volume of the solvent at the saturation point is recorded. This allows for the calculation of the solubility, which can be expressed in various units such as volume/volume percent (v/v%), grams per 100 mL, or moles per liter.

-

Temperature Variation: To investigate the effect of temperature on solubility, the entire procedure can be repeated at different controlled temperatures.[3]

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the experimental determination of tributyltin chloride solubility in an organic solvent.

References

- 1. Tributyltin Chloride | C12H27ClSn | CID 15096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BNT Chemicals | Tri-n-Butyltin Chloride [bnt-chemicals.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Tributyltin chloride - Wikipedia [en.wikipedia.org]

- 5. Tributyltin Chloride or Tri-n-butyltin Chloride Manufacturers, SDS [mubychem.com]

- 6. Tributyltin chloride | 1461-22-9 [chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

Tributyltin Chloride: A Technical Guide to Its Decomposition Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin chloride (TBT-Cl), an organotin compound, has been widely utilized as a biocide, particularly in anti-fouling paints for marine vessels. Its high toxicity to a broad spectrum of organisms has raised significant environmental and health concerns. Understanding the decomposition of TBT-Cl is crucial for assessing its environmental fate, toxicological impact, and for the development of remediation strategies. This technical guide provides an in-depth overview of the decomposition products and pathways of tributyltin chloride, detailed experimental protocols for its analysis, and insights into the signaling pathways it perturbs.

Decomposition Pathways of Tributyltin Chloride

The environmental degradation of tributyltin (TBT) proceeds through a primary pathway of sequential dealkylation, where butyl groups are progressively cleaved from the tin atom. This process, occurring through both biotic and abiotic mechanisms, transforms TBT into less toxic inorganic tin. The principal decomposition products are dibutyltin (DBT) and monobutyltin (MBT).[1][2]

The primary decomposition pathways include:

-

Biodegradation: This is the major route for TBT degradation in aquatic environments.[3] Various microorganisms, including bacteria, algae, and fungi, can metabolize TBT, cleaving the carbon-tin bonds.[4]

-

Photodegradation (Photolysis): Sunlight can induce the breakdown of TBT, particularly in the surface microlayer of water bodies.[5]

-

Chemical Cleavage: Abiotic chemical reactions in the environment can also contribute to the degradation of TBT.[4]

The general degradation pathway can be summarized as follows:

Tributyltin (TBT) → Dibutyltin (DBT) → Monobutyltin (MBT) → Inorganic Tin (Sn)

The toxicity of these compounds decreases with the number of butyl groups, with TBT being the most toxic, followed by DBT, and then MBT.[6]

Quantitative Data on Tributyltin Decomposition

The rate of tributyltin decomposition is highly dependent on environmental conditions. The following tables summarize key quantitative data on the half-life of TBT under various conditions.

Table 1: Half-life of Tributyltin (TBT) in Water

| Condition | Half-life | Reference |

| Marine Water | 1-2 weeks | [7] |

| Freshwater (Estuarine) | 5-11 days | [8] |

| Photolysis (depending on conditions) | 18 to >89 days | [5] |

Table 2: Half-life of Tributyltin (TBT) in Sediment

| Condition | Half-life | Reference |

| Aerobic Sediment | 4-5 months | [8] |

| Anaerobic Sediment | No degradation observed over 330 days | [3] |

| General Sediment | Approximately 2 years | [7] |

Experimental Protocols

The analysis of tributyltin and its degradation products in environmental samples typically involves extraction, derivatization, and chromatographic separation coupled with a sensitive detection method.

Sample Extraction

1. Water Samples:

-

Method: Liquid-liquid extraction.

-

Protocol:

-

Acidify the water sample to an appropriate pH.

-

Add a complexing agent, such as tropolone, to the sample.

-

Extract the organotin compounds with an organic solvent like hexane.

-

Collect the organic phase for further processing.

-

2. Sediment Samples:

-

Method: Pressurized solvent extraction (PSE) or ultrasonic extraction.

-

Protocol (Ultrasonic Extraction):

-

Mix the sediment sample with an extraction solvent, typically a mixture of a nonpolar solvent (e.g., hexane or toluene) and a polar solvent (e.g., methanol) along with an acid (e.g., hydrochloric acid).[9]

-

Soncate the mixture to facilitate the extraction of organotins from the sediment particles.

-

Separate the liquid extract from the solid sediment by centrifugation or filtration.

-

Derivatization

Due to the low volatility of organotin compounds, a derivatization step is necessary for gas chromatography (GC) analysis. This involves converting the polar organotin chlorides into more volatile tetra-alkyltin compounds.

1. Grignard Alkylation:

-

Reagents: Grignard reagents such as methylmagnesium bromide, ethylmagnesium bromide, or pentylmagnesium bromide.[10][11]

-

Protocol:

-

Add the Grignard reagent to the organic extract containing the organotins.

-

The Grignard reagent reacts with the organotin chlorides, replacing the chlorine atom with an alkyl group.

-

After the reaction, carefully quench the excess Grignard reagent with water or a dilute acid.

-

The resulting tetra-alkylated organotins are then ready for GC analysis.

-

2. Ethylation with Sodium Tetraethylborate (NaBEt4):

-

Protocol:

-

Add a solution of NaBEt4 to the sample extract.

-

The NaBEt4 ethylates the butyltin compounds.

-

This method can often be performed in-situ in aqueous samples, combining derivatization and extraction.[12]

-

Analytical Instrumentation

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar capillary column, such as an HP-5MS (cross-linked 5% phenyl methyl siloxane), is commonly used.[14]

-

Injector: Programmed Temperature Vaporization (PTV) with large volume injection can be employed to achieve low detection limits.[15]

-

Carrier Gas: Helium at a constant flow rate.[14]

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 300°C) to elute all compounds.[14]

-

Mass Spectrometer: Can be operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for quantification to achieve higher sensitivity.[15][16] Electron ionization (EI) at 70 eV is a common ionization method.[14]

Signaling Pathways and Molecular Mechanisms

Tributyltin is a potent endocrine disruptor that exerts its toxicity by interacting with several key signaling pathways.

RXR-PPARγ Pathway Activation

TBT has been identified as a high-affinity ligand for the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][17][18] TBT can activate the RXR-PPARγ heterodimer, leading to the induction of adipogenesis (fat cell formation).[2][19][20] This interaction is a key mechanism behind TBT's obesogenic effects. Dibutyltin compounds have also been shown to act as partial agonists of PPARγ.[18]

Mechanism of Imposex Induction

In female gastropods, TBT induces a condition known as imposex, the development of male sexual characteristics. This is primarily mediated through the activation of the RXR pathway.[21][22][23] TBT's binding to RXR is thought to mimic the natural ligand, leading to the inappropriate expression of genes involved in male sexual development.[23] Another proposed mechanism involves the inhibition of aromatase, an enzyme that converts androgens to estrogens, leading to an accumulation of androgens.[4][24]

Apoptosis Induction

Tributyltin can induce programmed cell death (apoptosis) through multiple pathways.

-

Endoplasmic Reticulum (ER) Stress Pathway: TBT can cause the release of calcium from the ER, leading to the activation of calpain and caspase-12, initiating an apoptotic cascade.[25][26]

-

Mitochondrial Pathway: TBT can induce the translocation of pro-apoptotic proteins like Bax and Bad to the mitochondria, leading to changes in mitochondrial membrane permeability and the release of cytochrome c, which activates the intrinsic apoptosis pathway.[26][27][28]

-

NLRP3 Inflammasome Activation: TBT has been shown to activate the NLRP3 inflammasome in chondrocytes, leading to inflammation and pyroptosis, a form of programmed cell death.[29]

Conclusion

Tributyltin chloride undergoes a stepwise degradation in the environment to less toxic dibutyltin, monobutyltin, and finally inorganic tin. The rate of this degradation is influenced by various environmental factors. The analysis of these compounds requires specialized extraction and derivatization techniques followed by sensitive analytical instrumentation. TBT exerts its significant toxic effects by disrupting key signaling pathways, most notably the RXR-PPARγ pathway, leading to endocrine disruption, and by inducing apoptosis through multiple mechanisms. A thorough understanding of these decomposition pathways and molecular mechanisms is essential for mitigating the environmental risks associated with tributyltin contamination and for the development of targeted therapeutic strategies in cases of exposure.

References

- 1. Tributyltin engages multiple nuclear receptor pathways and suppresses osteogenesis in bone marrow multipotent stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The environmental obesogen tributyltin chloride acts via peroxisome proliferator activated receptor gamma to induce adipogenesis in murine 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. Mechanisms of imposex induction in the mud snail, Ilyanassa obsoleta: TBT as a neurotoxin and aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tributyltin (TBT) in freshwater and marine water [waterquality.gov.au]

- 6. researchgate.net [researchgate.net]

- 7. Tributyltin - Wikipedia [en.wikipedia.org]

- 8. Tributyltin compounds (EHC 116, 1990) [inchem.org]

- 9. sednet.org [sednet.org]

- 10. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. gcms.labrulez.com [gcms.labrulez.com]

- 13. pjoes.com [pjoes.com]

- 14. gcms.cz [gcms.cz]

- 15. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells [frontiersin.org]

- 19. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]

- 20. The environmental obesogen tributyltin chloride acts via peroxisome proliferator activated receptor gamma to induce adipogenesis in murine 3T3-L1 preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tributyltin-induced imposex in marine gastropods involves tissue-specific modulation of the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Masculinization of female gastropod mollusks induced by organotin compounds, focusing on mechanism of actions of tributyltin and triphenyltin for development of imposex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Imposex - Wikipedia [en.wikipedia.org]

- 24. Marine Pollutant Tributyltin Affects DNA Methylation and Fitness of Banded Murex (Hexaplex trunculus) Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. labosarhan.uqam.ca [labosarhan.uqam.ca]

- 26. Tributyltin induces apoptotic signaling in hepatocytes through pathways involving the endoplasmic reticulum and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Tributyltin induces apoptosis in mammalian cells in vivo: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Tributyltin chloride induces chondrocyte damage through the activation of NLRP3‑mediated inflammation and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Tributyltin Chloride: An In-Depth Technical Guide to its Environmental Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tributyltin chloride (TBT-Cl), a persistent and highly toxic organotin compound, has been a significant environmental concern due to its widespread use as a biocide, particularly in anti-fouling paints for marine vessels. Despite regulations restricting its use, its legacy of contamination in aquatic ecosystems continues to pose a threat. This technical guide provides a comprehensive overview of the environmental fate and transport of TBT-Cl, detailing its physicochemical properties, degradation pathways, partitioning behavior, and bioaccumulation potential. Detailed experimental protocols for its analysis in environmental matrices are also provided to support further research and monitoring efforts.

Physicochemical Properties of Tributyltin Chloride

The environmental behavior of TBT-Cl is largely dictated by its physicochemical properties. It is a colorless to pale yellow liquid with low solubility in water and a high affinity for organic matter and lipids.[1][2] This lipophilic nature is a key factor in its partitioning into sediments and bioaccumulation in aquatic organisms.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₇ClSn | [3] |

| Molecular Weight | 325.51 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Melting Point | -9 °C | [4] |

| Boiling Point | 193 °C | [4] |

| Density | 1.20 g/mL at 20 °C | [4] |

| Water Solubility | Low; reacts with water. Solubilities for TBTO are reported as 1.4 mg/L in saltwater and 19.4 mg/L in distilled water. | [2] |

| Vapor Pressure | Low | [2] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.19 - 4.76 | [4][5] |

Environmental Fate of Tributyltin Chloride

The fate of TBT-Cl in the environment is a complex interplay of degradation, partitioning, and transport processes.

Degradation

TBT-Cl undergoes both abiotic and biotic degradation in the environment, leading to the formation of less toxic dibutyltin (DBT), monobutyltin (MBT), and ultimately inorganic tin.

-

Photodegradation: TBT-Cl can be degraded by ultraviolet (UV) radiation in surface waters. However, the half-life for photolysis due to sunlight is generally long, often exceeding 89 days, suggesting it is not the primary degradation pathway in most aquatic environments.[6] The presence of photosensitizing substances in the water can influence the rate of photodegradation.[2]

-

Hydrolysis: The carbon-tin bond in TBT is stable to hydrolysis under normal environmental pH conditions.[6] Hydrolysis is more evident under extreme pH conditions.[2]

Biodegradation is the major breakdown pathway for TBT in both water and sediment.[6] Various microorganisms, including bacteria, fungi, and algae, are capable of sequentially removing the butyl groups from the tin atom (debutylation).[6][7] This process is generally faster under aerobic conditions.[6]

| Environmental Compartment | Degradation Half-life | Conditions | Reference(s) |

| Marine Water | 1-2 weeks | - | [5] |

| Freshwater | Several days to weeks | - | [6] |

| Aerobic Sediments | 360 - 775 days | Varies with initial concentration | [6] |

| Anaerobic Sediments | No significant degradation over 330 days | - | [6] |

| Marina Sediment | 2.1 years (for TBT) | First-order kinetic model | [8] |

Environmental Transport and Partitioning

Due to its low water solubility and hydrophobic nature, TBT-Cl strongly adsorbs to suspended particulate matter and sediments.[9] This partitioning behavior makes sediments a major sink and a long-term source of TBT in aquatic systems.[9]

| Partition Coefficient | Value Range | Environmental Conditions | Reference(s) |

| Sediment-Water Partition Coefficient (K_d) | 100 - 10,000 L/kg | Varies with sediment type, organic carbon content, pH, and salinity. | [10][11] |

| Sediment-Water Partition Coefficient (K_d) | 3288 L/kg | General reported value. | |

| Organic Carbon-Normalized Partition Coefficient (K_oc) | 10⁴ - 10⁵ L/kg | - | [12] |

Bioaccumulation and Ecotoxicity

TBT-Cl's high lipophilicity leads to significant bioaccumulation in aquatic organisms, with bioconcentration factors (BCFs) reaching into the thousands.[10][13] Uptake from contaminated food can be a more significant pathway than direct uptake from water.[13] This bioaccumulation can lead to biomagnification through the food web, although this is more pronounced in lower trophic levels.

| Organism/Group | Bioaccumulation/Bioconcentration Factor (BCF) | Reference(s) |

| Molluscs and Fish (Lab) | Up to 7,000 | [10] |

| Microorganisms | Up to 30,000 (may reflect adsorption) | [10] |

| Snail (Nucella lapillus) | Up to 250,000 |

TBT-Cl is highly toxic to a wide range of aquatic organisms, even at very low concentrations.[14] Its most well-known toxic effect is the induction of "imposex," the imposition of male sexual characteristics on female gastropods, at concentrations in the nanogram per liter range.

| Organism | 96-hour LC₅₀ (μg/L) | Reference(s) |

| Freshwater Fish (various) | 2.6 - 13 | |

| Rainbow Trout (Salmo gairdneri) | 0.96 - 24.0 | [14] |

| Zebrafish (Danio rerio) Embryo | 5.2 | [15] |

| Marine Invertebrates (various) | 0.42 - 19.5 | |

| Crustaceans (various) | 0.1 - 18.6 (as tin) | [16] |

| Bivalves (various) | 15.2 - 748 (as tin) | [16] |

Experimental Protocols

Accurate determination of TBT-Cl in environmental samples is crucial for monitoring and risk assessment. The following sections provide detailed methodologies for key experiments.

Analysis of Tributyltin in Water and Sediment by GC-MS

This protocol is a synthesis of methodologies described in various sources, including EPA Method 8323 and other published literature.[7][11][17][18]

4.1.1. Sample Preparation and Extraction (Water)

-

Sample Collection and Preservation: Collect water samples in acid-washed glass bottles. Acidify to pH < 2 with hydrochloric acid (HCl). Store at 4°C.

-

Extraction:

-

To a 1 L water sample, add a surrogate standard (e.g., tripentyltin chloride).

-

Perform a liquid-liquid extraction with a nonpolar solvent (e.g., hexane) containing a chelating agent like tropolone.

-

Alternatively, use solid-phase extraction (SPE) with a C18 cartridge. Elute the retained organotins with an appropriate solvent.

-

4.1.2. Sample Preparation and Extraction (Sediment)

-

Sample Collection and Storage: Collect sediment samples and freeze-dry or air-dry them. Store at -20°C.

-

Extraction:

-

Weigh approximately 10-15 g of wet sediment into a vial.

-

Add an internal standard (e.g., deuterated TBT).

-

Add a mixture of glacial acetic acid, sodium acetate buffer (pH 4.5), and a sodium chloride solution.

-

Extract with a solvent mixture such as diethyl ether:hexane (80:20) containing tropolone by shaking for at least one hour.[18]

-

Alternatively, use pressurized liquid extraction (PLE) with a hexane/tropolone mixture.[19]

-

4.1.3. Derivatization

Due to their low volatility, organotin compounds require derivatization before GC analysis. Ethylation is a common method.

-

To the extracted sample, add a derivatizing agent such as sodium tetraethylborate (NaBEt₄).

-

This converts the ionic organotin species into their more volatile ethylated analogues.

4.1.4. Cleanup

-

Pass the derivatized extract through a silica gel or Florisil column to remove interfering compounds.

-

Elute with a suitable solvent (e.g., hexane).

-

Concentrate the eluate to a small volume under a gentle stream of nitrogen.

4.1.5. Instrumental Analysis (GC-MS)

-

Gas Chromatograph (GC) Conditions:

-

Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial temperature of 60°C held for 1 minute, then ramped to 300°C.

-

Inlet: Split/splitless injector in splitless mode.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the ethylated derivatives of TBT, DBT, and MBT.

-

Determination of Sediment-Water Partition Coefficient (K_d)

This protocol is based on batch equilibrium experiments.

-

Sediment and Water Preparation: Use site-specific sediment and water or standardized artificial sediment and water. Characterize the sediment for properties like organic carbon content and particle size distribution.

-

Spiking: Prepare a stock solution of TBT-Cl in a water-miscible solvent (e.g., methanol). Spike a series of aqueous solutions to create a range of initial TBT concentrations.

-

Equilibration: Add a known mass of sediment to each aqueous solution in centrifuge tubes. Shake the tubes at a constant temperature for a predetermined time (e.g., 24 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the tubes to separate the sediment from the water.

-

Analysis: Analyze the TBT concentration in the supernatant (aqueous phase) using the GC-MS method described above.

-

Calculation:

-

Calculate the amount of TBT sorbed to the sediment by subtracting the equilibrium aqueous concentration from the initial concentration.

-

The sediment-water partition coefficient (K_d) is calculated as the ratio of the TBT concentration in the sediment (µg/kg) to the TBT concentration in the water (µg/L) at equilibrium.

-

Determination of Biodegradation Rate

This protocol outlines a laboratory microcosm study.

-

Microcosm Setup: Prepare microcosms using water and sediment from the site of interest. Include both sterile (autoclaved or poisoned) and non-sterile replicates to distinguish between abiotic and biotic degradation.

-

Spiking: Spike the microcosms with a known concentration of TBT-Cl.

-

Incubation: Incubate the microcosms under controlled conditions (e.g., temperature, light, aeration).

-

Sampling: Collect water and sediment samples at regular time intervals over an extended period.

-

Analysis: Analyze the concentrations of TBT, DBT, and MBT in the samples using the GC-MS method.

-

Data Analysis: Plot the concentration of TBT over time for both sterile and non-sterile microcosms. The difference in the degradation rate between the two treatments represents the biotic degradation. Calculate the degradation rate constant and the half-life from the concentration-time data, often assuming first-order kinetics.

Visualizations

Degradation Pathway of Tributyltin

Caption: Sequential debutylation of tributyltin to less toxic forms.

Experimental Workflow for TBT Analysis in Sediment

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Tributyltin Chloride | C12H27ClSn | CID 15096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tributyltin chloride [stenutz.eu]

- 5. Tributyltin - Wikipedia [en.wikipedia.org]

- 6. epa.gov [epa.gov]

- 7. gcms.cz [gcms.cz]

- 8. Long term behaviour and degradation kinetics of tributyltin in a marina sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Spatial and temporal distribution of tributyltin in the coastal environment of the Croatian Adriatic (2016-2023): TBT remains a cause for concern [frontiersin.org]

- 10. www2.mst.dk [www2.mst.dk]

- 11. Determination of Tributyltin in the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Tributyltin compounds (EHC 116, 1990) [inchem.org]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

- 16. researchgate.net [researchgate.net]

- 17. US EPA Method 8323: Determination of organotins by microliquid chromatography-electrospray ion trap mass spectrometry | EVISA's Links Database [speciation.net]

- 18. www2.gov.bc.ca [www2.gov.bc.ca]

- 19. researchgate.net [researchgate.net]

Toxicological Profile of Tributyltin Chloride in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of tributyltin chloride (TBTC) in mammalian species. The information is curated for researchers, scientists, and professionals involved in drug development and toxicological assessment. This document summarizes key quantitative data, details representative experimental methodologies, and visualizes critical signaling pathways involved in TBTC-induced toxicity.

Executive Summary

Tributyltin chloride (TBTC), an organotin compound, has been widely used as a biocide, particularly in anti-fouling paints for marine vessels. Its persistence in the environment and detection in the food chain have raised significant concerns about its potential adverse effects on human health. In mammals, TBTC is a multi-organ toxicant, exhibiting a range of effects including immunotoxicity, neurotoxicity, hepatotoxicity, and reproductive and developmental toxicity. It is also recognized as a potent endocrine disruptor. The toxicity of TBTC is mediated through various mechanisms, including the induction of oxidative stress, apoptosis, and interference with key cellular signaling pathways. This guide provides an in-depth analysis of these toxicological endpoints.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies of tributyltin chloride in mammalian models.

Table 2.1: Acute Toxicity of Tributyltin Chloride

| Species | Route of Administration | LD50 (Median Lethal Dose) | Citation(s) |

| Rat | Oral | 129 mg/kg | [1][2] |

| Rat (male) | Oral | 101 mg/kg | [1][3] |

| Rat (female) | Oral | 113 mg/kg | [1] |

| Mouse | Oral | 60 mg/kg | [4] |

| Rat (male) | Inhalation (4h) | < 0.078 mg/L | [1][2] |

Table 2.2: Subchronic and Chronic Toxicity of Tributyltin Chloride

| Species | Duration | Route | Dose/Concentration | Observed Effects | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Citation(s) |

| Rat (male) | 28 days | Oral (gavage) | 0.5, 4, 20 mg/kg/day | Thymus and spleen atrophy, suppression of humoral and cellular immunity. | 0.5 | 4 | [5] |

| Rat (male, Wistar) | 1 month | Oral (gavage) | 1 and 5 mg/kg/day | Increased tin concentration in liver, kidney, and blood; altered organo-somatic indices; histological damage in liver, kidney, and lungs. | < 1 | 1 | [6][7] |

| Rat (Sprague-Dawley) | 45 days | Oral (gavage) | 10-2000 µg/kg B.W. | Disrupted neurotransmitters, elevated indicators of amyloid genic pathway, inflammation, and apoptosis; altered brain tissue architecture. | < 0.01 | 0.01 | [4][8][9] |

Table 2.3: Reproductive and Developmental Toxicity of Tributyltin Chloride

| Species | Study Type | Route | Dose/Concentration | Key Findings | NOAEL | LOAEL | Citation(s) |

| Rat | Two-generation | Dietary | 5, 25, 125 ppm | Males: Decreased testis, epididymis, and ventral prostate weight; reduced sperm count; delayed spermiation. Females: Decreased number and body weight of pups; delayed vaginal opening; impaired estrous cyclicity; increased anogenital distance in neonates. | 5 ppm | 25 ppm | [8][10][11][12][13] |

| Rat (Sprague-Dawley) | Pubertal exposure (10 days) | Oral (gavage) | 5, 10, 20 mg/kg B.W. | Decreased testicular and caudal epididymal sperm counts; decreased sperm motility. | 5 mg/kg B.W. | 10 mg/kg B.W. | [14] |

Experimental Protocols

This section provides an overview of representative experimental methodologies for assessing the toxicity of tributyltin chloride.

Acute Oral Toxicity Study (Representative Protocol based on OECD Guideline 401)

This protocol outlines a typical acute oral toxicity study in rats.[15][16][17][18]

-

Animal Model: Young adult Wistar rats (8-12 weeks old), nulliparous and non-pregnant females. A sufficient number of animals are used to obtain statistically significant results.

-

Housing and Acclimatization: Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days prior to dosing to allow for acclimatization.

-

Dose Preparation and Administration:

-

Tributyltin chloride is dissolved in a suitable vehicle (e.g., olive oil or corn oil).

-

Animals are fasted overnight prior to dosing.

-

A single dose is administered by oral gavage using a stomach tube. The volume administered is based on the animal's body weight (typically not exceeding 10 mL/kg).[14]

-

Control animals receive the vehicle only.

-

-

Observation:

-

Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.

-

Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Body weights are recorded weekly.

-

-

Necropsy: All animals (those that die during the study and survivors at the end of 14 days) undergo a gross necropsy. All pathological changes are recorded.

Immunotoxicity Assessment: Thymocyte Apoptosis via Flow Cytometry

This protocol describes a method to assess TBTC-induced apoptosis in thymocytes.[5][19]

-

Animal Treatment: Male mice are treated with TBTC (e.g., 0, 0.5, 4, and 20 mg/kg by oral gavage) for a specified period (e.g., 28 days).[5]

-

Thymocyte Isolation:

-

At the end of the treatment period, animals are euthanized, and the thymus is aseptically removed.

-

A single-cell suspension of thymocytes is prepared by gently teasing the thymus in a suitable buffer (e.g., RPMI-1640 medium).

-

The cell suspension is filtered through a nylon mesh to remove debris.

-

-

Apoptosis Staining (Propidium Iodide Method):

-

Thymocytes are washed with phosphate-buffered saline (PBS).

-

Cells are fixed in cold 70% ethanol and stored at -20°C until analysis.

-

On the day of analysis, cells are washed with PBS and resuspended in a hypotonic buffer containing propidium iodide (PI) and RNase A. PI stains the DNA of cells with compromised membranes.

-

-

Flow Cytometry Analysis:

-

The stained cells are analyzed using a flow cytometer.

-

Apoptotic cells are identified as a sub-G1 peak in the DNA content histogram, representing cells with fragmented DNA.[19]

-

The percentage of apoptotic cells in each treatment group is quantified.

-

Two-Generation Reproductive Toxicity Study

This protocol is based on a two-generation study of TBTC in rats.[8][10][13]

-

Animal Model: Wistar rats.

-

Dietary Administration:

-

F0 generation (parental) male and female rats are fed a diet containing TBTC at various concentrations (e.g., 5, 25, and 125 ppm) starting from pre-mating, through mating, gestation, and lactation.

-

The F1 generation is exposed to the same diet from conception through adulthood.

-

-

Endpoints for F0 and F1 Generations:

-

Reproductive Performance: Mating and fertility indices, gestation length, litter size, and pup viability are recorded.

-

Growth and Development of Offspring: Body weight, anogenital distance, day of vaginal opening (females), and preputial separation (males) are monitored.

-

Estrous Cyclicity: Vaginal smears are collected daily from F1 females to assess the regularity of the estrous cycle.

-

Organ Weights and Histopathology: At necropsy, reproductive organs (testes, epididymides, prostate, uterus, ovaries) and endocrine organs are weighed and examined for histopathological changes.

-

Sperm Analysis: For F1 males, sperm count, motility, and morphology are assessed.

-

Hormone Levels: Serum levels of testosterone, estradiol, and luteinizing hormone (LH) are measured.

-

Mechanisms of Toxicity and Signaling Pathways

Tributyltin chloride exerts its toxic effects through multiple mechanisms at the cellular and molecular levels. Key mechanisms include the induction of apoptosis, oxidative stress, and disruption of critical signaling pathways.

Immunotoxicity: Fas-Mediated Apoptosis in Thymocytes

TBTC is a potent immunotoxicant, with the thymus being a primary target. A key mechanism of TBTC-induced thymic atrophy is the induction of apoptosis in thymocytes through the Fas-mediated pathway.[20][21] TBTC exposure leads to increased expression of the Fas receptor (CD95) on thymocytes. The binding of Fas ligand (FasL) to the Fas receptor triggers the formation of the Death-Inducing Signaling Complex (DISC), which includes the Fas-Associated Death Domain (FADD) protein and pro-caspase-8. This leads to the activation of caspase-8, which in turn activates downstream effector caspases like caspase-3, culminating in the execution of apoptosis.[5][6][22]

Cellular Stress and Apoptosis: JNK and p38 MAPK Pathways

TBTC induces cellular stress, leading to the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[23][24][25] These pathways are activated in response to various stressors, including oxidative stress generated by TBTC. Activation of JNK and p38 MAPK can lead to the phosphorylation of various downstream targets, including transcription factors that regulate the expression of genes involved in apoptosis. For instance, activated JNK can phosphorylate and activate pro-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and the release of cytochrome c, which in turn activates the caspase cascade.

Endocrine Disruption: PPARγ/RXRα Pathway

Tributyltin chloride is a potent endocrine disruptor that can act as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ) and the retinoid X receptor alpha (RXRα).[1][2][26][27][28] These nuclear receptors form a heterodimer that regulates gene expression involved in adipogenesis (fat cell differentiation) and lipid metabolism. By binding to and activating the PPARγ/RXRα heterodimer, TBTC can promote the differentiation of preadipocytes into mature adipocytes, potentially contributing to obesity. This activation involves the recruitment of coactivators and the initiation of transcription of target genes.

General Experimental Workflow for In Vivo Toxicity Assessment

The following diagram illustrates a general workflow for conducting an in vivo toxicity study of a chemical like tributyltin chloride.

Conclusion

The toxicological profile of tributyltin chloride in mammals is characterized by its multi-organ toxicity, with significant effects on the immune, nervous, and reproductive systems. Its action as an endocrine disruptor, particularly through the activation of the PPARγ/RXRα pathway, is a key concern. The underlying mechanisms of TBTC toxicity are complex, involving the induction of apoptosis via pathways such as the Fas-mediated cascade and the activation of cellular stress responses through JNK and p38 MAPK signaling. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and professionals in the fields of toxicology and drug development for risk assessment and further investigation into the adverse health effects of this environmental contaminant. Continued research is essential to fully elucidate the long-term consequences of low-level exposure to tributyltin chloride and to develop strategies to mitigate its impact on human health.

References

- 1. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The environmental obesogen tributyltin chloride acts via peroxisome proliferator activated receptor gamma to induce adipogenesis in murine 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral (gavage), in utero and post-natal exposure of Sprague-Dawley rats to low doses of tributyltin chloride. Part II: effects on the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wjps.uowasit.edu.iq [wjps.uowasit.edu.iq]

- 5. Tributyltin chloride-induced immunotoxicity and thymocyte apoptosis are related to abnormal Fas expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of Fas by FasL induces apoptosis by a mechanism that cannot be blocked by Bcl-2 or Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative toxicity of low dose tributyltin chloride on serum, liver, lung and kidney following subchronic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Two-generation reproductive toxicity study of tributyltin chloride in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Two-generation reproductive toxicity study of tributyltin chloride in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. iacuc.wsu.edu [iacuc.wsu.edu]

- 15. oecd.org [oecd.org]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. oecd.org [oecd.org]

- 18. scribd.com [scribd.com]

- 19. A rapid and simple method for measuring thymocyte apoptosis by propidium iodide staining and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. iscientific.org [iscientific.org]

- 21. Tributyltin chloride (TBTCL) induces cell injury via dysregulation of endoplasmic reticulum stress and autophagy in Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 23. zider.free.fr [zider.free.fr]

- 24. Tributyltin-induced effects on MAP kinases p38 and p44/42 in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]

- 26. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]

- 28. scispace.com [scispace.com]

Mechanism of Tributyltin Chloride Neurotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin chloride (TBT), an organotin compound, has been widely used as a biocide in antifouling paints, wood preservatives, and agricultural pesticides. Its persistence in the environment and subsequent accumulation in the food chain pose a significant threat to both wildlife and human health. Of particular concern is its potent neurotoxicity, which has been linked to a range of neurological disorders. This technical guide provides a comprehensive overview of the core mechanisms underlying TBT-induced neurotoxicity, focusing on key cellular and molecular events. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand, mitigate, and develop therapeutic interventions for TBT-induced neurotoxicity.

Core Neurotoxic Mechanisms of Tributyltin Chloride

The neurotoxicity of tributyltin chloride is a multifaceted process involving the disruption of several critical neuronal functions. The primary mechanisms include the induction of oxidative stress, mitochondrial dysfunction, dysregulation of intracellular calcium homeostasis, activation of inflammatory pathways, and the initiation of apoptotic cell death. These processes are interconnected and often act synergistically to produce the observed neurotoxic effects.

Oxidative Stress

TBT is a potent inducer of oxidative stress in neuronal cells.[1][2] This is characterized by an excessive production of reactive oxygen species (ROS), leading to cellular damage.

Data Presentation: TBT-Induced Oxidative Stress

| Parameter | Cell Type | TBT Concentration | Exposure Time | Observation | Fold Change/Percentage Increase | Reference |

| ROS Production | Rat Cortical Neurons | 10, 20, 30 mg/kg (in vivo) | 3 and 7 days | Increased ROS generation | Significant increase | [1][2] |

| ROS Production | PC12 Cells | 0.5 µM | 24 h | Increased ROS production | Not specified | [3] |

| ROS Production | Oyster Hemocytes | ≥ 80 ppb | 1 and 20 h | Inhibition of ROS activity | Significant inhibition | [4] |

| Lipid Peroxidation | Rat Brain Regions | 10, 20, 30 mg/kg (in vivo) | 7 days | Dose-dependent increase in TBARS | Significant increase | [5] |

| Protein Carbonylation | Rat Brain Regions | 10, 20, 30 mg/kg (in vivo) | 7 days | Enhanced protein carbonyl content | Significant increase | [5] |

Mitochondrial Dysfunction

Mitochondria are primary targets of TBT-induced toxicity. TBT disrupts mitochondrial function by dissipating the mitochondrial membrane potential (ΔΨm), inhibiting the electron transport chain, and impairing ATP synthesis.

Data Presentation: TBT-Induced Mitochondrial Dysfunction

| Parameter | Cell Type | TBT Concentration | Exposure Time | Observation | Change in JC-1 Ratio (Red/Green) | Reference |

| Mitochondrial Membrane Potential | Primary Neurons | Not specified | Not specified | Loss of ΔΨm | Not specified | [6] |

| Mitochondrial Membrane Potential | L1210 Cells | Not specified | Not specified | Decrease in J-aggregates | Not specified | [7] |

| Mitochondrial Respiration | Mussel Digestive Gland Mitochondria | Micromolar concentrations | Not specified | Inhibition of oxygen consumption | Significant inhibition |

Disruption of Calcium Homeostasis

TBT disrupts intracellular calcium (Ca²⁺) homeostasis by promoting the release of Ca²⁺ from intracellular stores and increasing its influx from the extracellular space.[8] This sustained elevation of intracellular Ca²⁺ can trigger a cascade of neurotoxic events.

Data Presentation: TBT-Induced Disruption of Calcium Homeostasis

| Parameter | Cell Type | TBT Concentration | Observation | Quantitative Measurement | Reference |

| Intracellular Ca²⁺ | Rat Hepatocytes | 4.0 µM | Release of stored Ca²⁺ | Very low Fura-2 fluorescence ratio (340/380 nm) | [8] |

| Intracellular Ca²⁺ | Dorsal Root Ganglion Neurons | 50-200 nM | Increase in cytosolic and mitochondrial Ca²⁺ levels | Not specified | [9] |

Neuroinflammation

TBT can induce neuroinflammatory responses by activating glial cells, such as astrocytes and microglia.[10] However, some studies suggest that TBT's primary effect is on the immune system rather than direct microglial activation in the presence of astrocytes.[11][12]

Data Presentation: TBT-Induced Neuroinflammation

| Parameter | Cell Type | TBT Concentration | Observation | Quantitative Measurement | Reference |

| Astrocyte Activation (GFAP expression) | Rat Cerebral Cortex | Not specified | Increased GFAP expression | Not specified | [13][14][15] |

| Microglial Activation | Co-cultures of Microglia and Astrocytes | Not specified | No significant activation by TBT | Not specified | [11][12] |

Apoptosis

The culmination of TBT-induced cellular stress is often apoptosis, or programmed cell death.[16] TBT activates both intrinsic and extrinsic apoptotic pathways, leading to the activation of caspases and subsequent neuronal death.

Data Presentation: TBT-Induced Apoptosis

| Parameter | Cell Type | TBT Concentration | Exposure Time | Observation | Fold Change/Percentage Increase | Reference |

| Caspase-3 Activation | Sertoli-germ cell co-culture | 600 nM | Not specified | Increased caspase-3 activation | Not specified | [17] |

| Caspase-3 Activation | SH-SY5Y Cells | Not specified | 48 h | Dose-dependent reduction in cell viability | IC50: 0.769 µM (Doxorubicin control) | [18] |

| Neuronal Death | Immature Cortical Neurons | 30 nM | 3 days | Increased neuronal death | Not specified |

Signaling Pathways in TBT Neurotoxicity

TBT exerts its neurotoxic effects through the modulation of several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways.

MAPK Signaling

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in mediating TBT-induced apoptosis and inflammation.[17][19][20]

-

p38 MAPK: TBT exposure leads to the phosphorylation and activation of p38 MAPK, which is implicated in the apoptotic cascade.[16][17]

-

JNK: TBT activates the JNK signaling pathway, contributing to oxidative stress and neuronal apoptosis.[3][19]

-

ERK: The role of ERK in TBT neurotoxicity is more complex, with some studies suggesting its involvement in cell death pathways.[19][21]

Data Presentation: TBT and MAPK Signaling

| Parameter | Cell Type | TBT Concentration | Exposure Time | Observation | Fold Change/Percentage Increase | Reference |

| Phospho-p38 | Human NK Cells | 300 nM | 1 h | Increased phosphorylation | ~50% increase | [20] |

| Phospho-p44/42 (ERK) | Human NK Cells | 300 nM | 1 h | Increased phosphorylation | ~50% increase | [20] |

| JNK Activation | SH-SY5Y Cells | Not specified | Not specified | High level of activated JNK | Not specified | [19] |

Akt Signaling

The Akt signaling pathway is a critical regulator of cell survival. TBT has been shown to impair Akt signaling, leading to a downregulation of pro-survival mechanisms and promoting apoptosis.[22]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of tributyltin chloride neurotoxicity.

Assessment of Cell Viability (MTT Assay)

This protocol is adapted for the SH-SY5Y neuroblastoma cell line.

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment: Expose the cells to various concentrations of TBT (e.g., 0.1 µM to 10 µM) for 24 or 48 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Measurement of Reactive Oxygen Species (DCFDA Assay)

This protocol is a general guideline for cultured neurons.

-

Cell Culture and Treatment: Culture neuronal cells and treat with TBT as described for the MTT assay.

-

DCFDA Loading: Wash the cells with warm PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash: Wash the cells twice with warm PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

-

Data Analysis: Express ROS levels as a fold change relative to the vehicle-treated control.

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

This protocol is a general guideline for cultured neurons.

-

Cell Culture and Treatment: Culture neuronal cells and treat with TBT as described for the MTT assay.

-

JC-1 Staining: Incubate the cells with 2 µM JC-1 dye in culture medium for 30 minutes at 37°C.

-

Wash: Wash the cells twice with warm PBS.

-

Fluorescence Measurement: Measure the fluorescence intensity of both JC-1 monomers (green fluorescence, Ex/Em ~485/530 nm) and J-aggregates (red fluorescence, Ex/Em ~550/600 nm) using a fluorescence microplate reader.

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[23][24]

Caspase-3 Activity Assay

This protocol is a general guideline for a colorimetric assay.

-

Cell Lysis: After treatment with TBT, lyse the cells in a lysis buffer provided with a commercial caspase-3 activity assay kit.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA assay.

-

Caspase Assay: Incubate the cell lysate with a colorimetric caspase-3 substrate (e.g., DEVD-pNA) according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance of the cleaved p-nitroaniline (pNA) at 405 nm using a microplate reader.

-

Data Analysis: Express caspase-3 activity as a fold change relative to the vehicle-treated control.

Conclusion

Tributyltin chloride is a potent neurotoxin that disrupts multiple fundamental cellular processes in neurons. Its ability to induce oxidative stress, trigger mitochondrial dysfunction, dysregulate calcium signaling, and activate apoptotic pathways underscores the complexity of its neurotoxic mechanism. A thorough understanding of these core mechanisms and the involved signaling pathways is crucial for the development of effective strategies to prevent and treat TBT-induced neurotoxicity. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate details of TBT's effects on the nervous system and to screen for potential neuroprotective compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Tributyltin chloride disrupts aortic vascular reactivity and increases reactive oxygen species production in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of in vitro exposure to tributyltin on generation of oxygen metabolites by oyster hemocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Spontaneous Changes in Mitochondrial Membrane Potential in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Effect of tributyltin chloride on the release of calcium ion from intracellular calcium stores in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. C-Phycocyanin protects against acute tributyltin chloride neurotoxicity by modulating glial cell activity along with its anti-oxidant and anti-inflammatory property: A comparative efficacy evaluation with N-acetyl cysteine in adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The organotin compounds trimethyltin (TMT) and triethyltin (TET) but not tributyltin (TBT) induce activation of microglia co-cultivated with astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Regulation of GFAP Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Regulation of astrocyte GFAP expression by TGF-beta1 and FGF-2 - PubMed [pubmed.ncbi.nlm.nih.gov]